LP-533401

Overview

Description

LP-533401 is a chemical compound known for its role as an inhibitor of tryptophan hydroxylase 1, an enzyme that regulates serotonin production in the gut. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of conditions like osteoporosis and pulmonary hypertension .

Biochemical Analysis

Biochemical Properties

LP-533401 regulates serotonin production in the gut . It completely inhibits serotonin production in TPH1-expressing cells (RBL2H3 cells) at a dose of 1 μM . It interacts with the enzyme Tryptophan Hydroxylase 1, a key player in the synthesis of serotonin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences cell function by regulating serotonin production . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with Tryptophan Hydroxylase 1 . It acts as an inhibitor of this enzyme, thereby regulating the production of serotonin . This interaction involves binding to the enzyme, leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, oral administration of this compound once daily for up to 6 weeks prevents the development of and fully rescues, in a dose-dependent manner, osteoporosis in ovariectomized rodents due to an isolated increase in bone formation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Mice treated repeatedly with this compound (30–250 mg/kg per day) exhibit marked 5-HT content reductions in the gut, lungs, and blood, but not in the brain . After a single this compound dose (250 mg/kg), lung and gut 5-HT contents decrease by 50%, whereas blood 5-HT levels remain unchanged, suggesting gut and lung 5-HT synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis . It interacts with the enzyme Tryptophan Hydroxylase 1, which plays a crucial role in this pathway .

Transport and Distribution

Pharmacokinetic studies in rodents show that this compound level in the brain is negligible following oral administration, indicating that it is virtually unable to cross the blood-brain barrier . This suggests that this compound is primarily distributed within the gut and lungs .

Preparation Methods

The synthesis of LP-533401 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of fluorine atoms via halogenation reactions.

Step 3: Final purification and crystallization to obtain the desired compound with high purity

Industrial production methods for this compound are designed to ensure scalability and cost-effectiveness. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

LP-533401 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide, acetonitrile.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Scientific Research Applications

LP-533401 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of tryptophan hydroxylase 1 and its effects on serotonin production.

Biology: Helps in understanding the role of serotonin in various physiological processes, particularly in the gut.

Medicine: Investigated for its potential to treat osteoporosis by increasing bone formation and reducing bone resorption. .

Industry: Utilized in the development of new therapeutic agents targeting serotonin-related disorders.

Mechanism of Action

LP-533401 exerts its effects by inhibiting tryptophan hydroxylase 1, the enzyme responsible for the first step in serotonin biosynthesis. By binding to the enzyme’s active site, this compound prevents the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing serotonin levels in the gut. This inhibition leads to various physiological effects, such as increased bone formation and decreased pulmonary hypertension .

Comparison with Similar Compounds

LP-533401 is unique compared to other tryptophan hydroxylase inhibitors due to its high specificity for the enzyme and its ability to selectively reduce serotonin levels in the gut without affecting brain serotonin levels. Similar compounds include:

LP-521834: Another tryptophan hydroxylase inhibitor with similar potency but different pharmacokinetic properties.

LP-534193: A compound with a similar mechanism of action but distinct structural features

This compound stands out due to its ability to cross the blood-brain barrier minimally, making it particularly useful for targeting peripheral serotonin without central nervous system side effects.

Properties

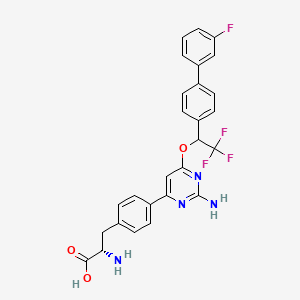

IUPAC Name |

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWUKILTKYJLCN-XEGCMXMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

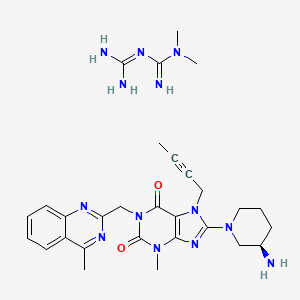

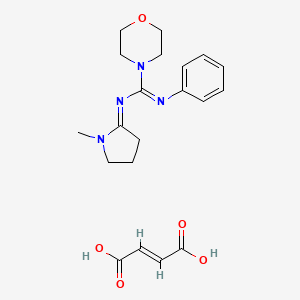

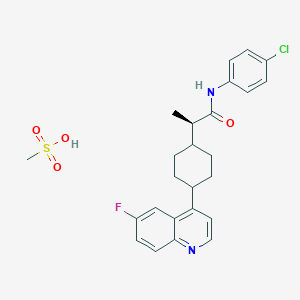

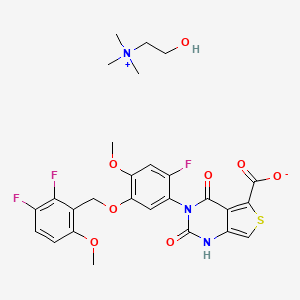

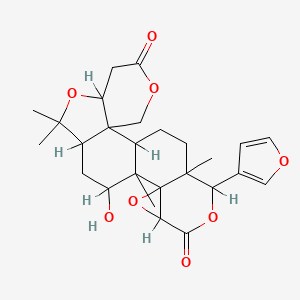

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)